![molecular formula C21H23N3O B5708371 3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole, commonly known as BPI, is a novel compound with potential applications in the field of medicinal chemistry. BPI is a small molecule that has been synthesized and studied extensively due to its unique chemical structure and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of BPI is not fully understood, but it is believed to act by binding to specific receptors in the body. In cancer cells, BPI has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In depression and anxiety disorders, BPI is believed to act by inhibiting the reuptake of serotonin, thereby increasing its levels in the brain.
Biochemical and Physiological Effects:
BPI has been shown to have various biochemical and physiological effects in the body. In cancer cells, BPI has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of the AKT pathway. In depression and anxiety disorders, BPI has been shown to increase the levels of serotonin in the brain, thereby improving mood and reducing anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
BPI has several advantages for lab experiments such as its small molecular size, ease of synthesis, and potential therapeutic benefits. However, BPI also has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of BPI is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on BPI. Firstly, further studies are needed to elucidate the mechanism of action of BPI in cancer cells and depression/anxiety disorders. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of BPI in vivo. Thirdly, BPI could be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic benefits. Lastly, BPI could be tested in combination with other drugs to investigate its synergistic effects in treating various diseases.
Conclusion:
In conclusion, BPI is a novel compound with potential applications in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, depression, and anxiety disorders. Further research is needed to fully understand the mechanism of action of BPI and to investigate its potential as a therapeutic agent.
Méthodes De Synthèse
BPI can be synthesized using a multistep process that involves the condensation of indole with benzaldehyde to form an intermediate. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product, BPI. The purity and yield of the final product can be improved by employing various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety disorders. In cancer research, BPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In depression and anxiety disorders, BPI has been shown to act as a potent serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the brain and improving mood.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(14-18-15-22-20-9-5-4-8-19(18)20)24-12-10-23(11-13-24)16-17-6-2-1-3-7-17/h1-9,15,22H,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGBCRWURGVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
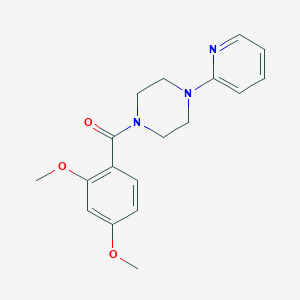
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)


![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)
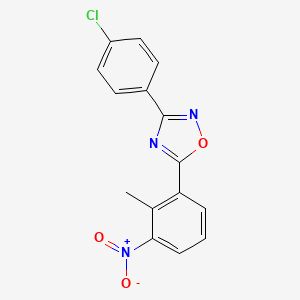
![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
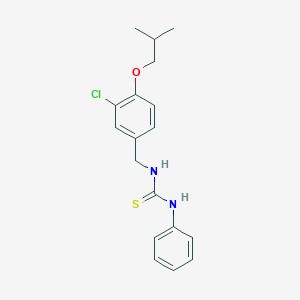
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
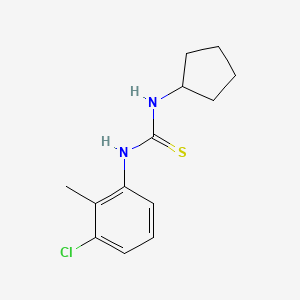
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
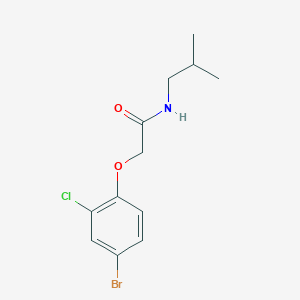
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)